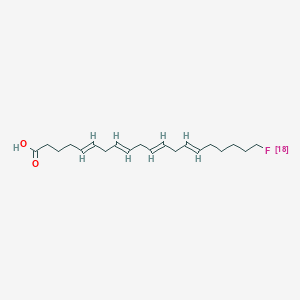

(5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid, also known as 18F-FATP, is a radiopharmaceutical compound that has shown potential in various biomedical imaging applications.

Mecanismo De Acción

The mechanism of action of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid involves the uptake and metabolism of the compound by cells in the body. The fatty acid component of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid is taken up by cells and metabolized in the mitochondria, where it is used as a source of energy. The radioactive fluorine atom in (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid emits positrons, which can be detected by PET scanners. The detection of positrons allows for the visualization of the metabolic activity of cells in the body.

Biochemical and Physiological Effects:

The biochemical and physiological effects of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid are related to its metabolism and uptake by cells in the body. The fatty acid component of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid is metabolized in the mitochondria, where it is used as a source of energy. The radioactive fluorine atom in (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid emits positrons, which can be detected by PET scanners. The detection of positrons allows for the visualization of the metabolic activity of cells in the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid in lab experiments is its ability to provide information about the metabolic activity of cells in the body. This information can be used to study various diseases and conditions, including heart disease and cancer. However, there are also limitations to using (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid in lab experiments. One limitation is the cost of the compound, which can be expensive to produce and use. Another limitation is the short half-life of the compound, which means that it must be used soon after synthesis.

Direcciones Futuras

There are several future directions for the use of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid in biomedical imaging and research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the use of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid in combination with other imaging agents to provide more comprehensive information about disease and metabolic activity. Additionally, the use of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid in preclinical studies may provide valuable information about the safety and efficacy of new drugs and treatments.

Métodos De Síntesis

The synthesis of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid involves the reaction of a precursor molecule with a radioactive fluorine atom. The precursor molecule used in the synthesis is a long-chain fatty acid, which is first activated by the formation of a thioester bond with Coenzyme A (CoA). The activated fatty acid is then reacted with a fluorine-containing reagent to produce the final product, (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid. The synthesis of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid is typically performed using a cyclotron, which is a type of particle accelerator that can produce high-energy particles for use in nuclear reactions.

Aplicaciones Científicas De Investigación

(5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid has been used in various biomedical imaging applications, including positron emission tomography (PET) and magnetic resonance imaging (MRI). PET is a non-invasive imaging technique that uses radioactive tracers to visualize metabolic processes in the body. (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid has been used as a tracer for imaging myocardial fatty acid metabolism in patients with heart disease. MRI is another imaging technique that uses magnetic fields and radio waves to produce images of the body. (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid has been used as a contrast agent for imaging brain tumors and other types of cancer.

Propiedades

Número CAS |

161882-27-5 |

|---|---|

Nombre del producto |

(5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid |

Fórmula molecular |

C4H3FN2O2 |

Peso molecular |

321.5 g/mol |

Nombre IUPAC |

(5E,8E,11E,14E)-20-(18F)fluoranylicosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H31FO2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12H,2,5,8,11,13-19H2,(H,22,23)/b3-1+,6-4+,9-7+,12-10+/i21-1 |

Clave InChI |

SYCLRLSYDSKRQU-RVMDOCBSSA-N |

SMILES isomérico |

C(CC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O)CC[18F] |

SMILES |

C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCF |

SMILES canónico |

C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCF |

Sinónimos |

20-fluoroarachidonic acid FAA-20 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)

![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)

![N-(3,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B221705.png)

![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)

![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)

![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)

![2-(3-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B221729.png)